Aminooxy-PEG2-alcohol
CAS No.: 185022-12-2
Cat. No.: VC0518527
Molecular Formula: C4H11NO3
Molecular Weight: 121.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185022-12-2 |
---|---|
Molecular Formula | C4H11NO3 |
Molecular Weight | 121.14 g/mol |
IUPAC Name | 2-(2-aminooxyethoxy)ethanol |
Standard InChI | InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2 |
Standard InChI Key | CMECGOAFIHUPBI-UHFFFAOYSA-N |
SMILES | C(COCCON)O |
Canonical SMILES | C(COCCON)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Aminooxy-PEG2-alcohol (C₄H₁₁NO₃) is a bifunctional PEG derivative with a molecular weight of 121.14 g/mol. Its structure comprises a two-unit PEG chain (PEG2) terminated by an aminooxy (-ONH₂) group and a hydroxyl (-OH) group. The aminooxy group exhibits high reactivity toward aldehydes and ketones, forming oxime or hydroxylamine linkages under acidic or reductive conditions, respectively .
Key Physicochemical Characteristics
The compound’s properties are critical for its stability and application in bioconjugation:
The aminooxy group’s sensitivity to oxidation necessitates careful storage, with recommendations to use the compound within one week of preparation to prevent degradation .
Synthesis and Bioconjugation Applications
Aminooxy-PEG2-alcohol is synthesized through stepwise etherification reactions, where ethylene oxide units are appended to a core structure containing the aminooxy functionality. Its primary utility lies in creating stable conjugates with biomolecules via oxime bond formation.
Reaction Mechanisms
The aminooxy group reacts selectively with aldehydes or ketones under mild acidic conditions (pH 4–6) to form oxime bonds, which are hydrolytically stable but reversible under strong acidic conditions (e.g., pH < 2) . For instance:
This reaction is widely employed to conjugate PEG chains to glycoproteins, antibodies, or small-molecule drugs bearing carbonyl groups .
Role in Antibody-Drug Conjugates (ADCs)
In ADC development, Aminooxy-PEG2-alcohol serves as a non-cleavable linker that connects cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances solubility and reduces aggregation, while the hydroxyl group allows further functionalization (e.g., attachment of fluorophores or chelators) . For example, trastuzumab emtansine (T-DM1), an FDA-approved ADC for HER2-positive breast cancer, utilizes a similar PEG-based linker to improve therapeutic index .
Use in PROTACs
PROTACs (proteolysis-targeting chimeras) leverage Aminooxy-PEG2-alcohol as a flexible spacer to tether an E3 ubiquitin ligase ligand to a target protein binder. The PEG2 chain’s length (approximately 8.4 Å) optimizes ternary complex formation, enabling efficient ubiquitination and proteasomal degradation of disease-causing proteins . Recent studies demonstrate its efficacy in degrading oncogenic targets like BRD4 and EGFR .
Challenges and Limitations
Despite its advantages, several challenges hinder the broad application of Aminooxy-PEG2-alcohol:
Stability Issues
The aminooxy group is prone to oxidation, necessitating inert storage conditions and immediate use post-synthesis. Degradation products may compromise conjugation efficiency .
Steric Hindrance
The PEG2 spacer’s short length (2 ethylene oxide units) may limit accessibility in large biomolecular complexes, reducing binding affinity in certain PROTAC designs .
Immunogenicity Concerns
Although PEG is generally considered non-immunogenic, anti-PEG antibodies have been detected in patients receiving PEGylated therapies, potentially accelerating clearance and reducing efficacy .
Future Directions and Innovations
Ongoing research aims to address these limitations while expanding the compound’s utility:
Advanced Stabilization Techniques
Encapsulation in lipid nanoparticles or covalent modification with stabilizing agents (e.g., cyclodextrins) could enhance shelf life and in vivo stability .
Hybrid Linker Designs
Combining Aminooxy-PEG2-alcohol with enzymatically cleavable motifs (e.g., valine-citrulline) may enable stimulus-responsive drug release in tumor microenvironments .
Precision Medicine Applications
CRISPR-Cas9 delivery systems utilizing aminooxy-PEG2-alcohol linkers are under investigation for site-specific gene editing, offering potential cures for genetic disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume